molecular formula C9H8F2O2 B1444882 2',6'-Difluoro-3'-methoxyacetophenone CAS No. 1206593-23-8

2',6'-Difluoro-3'-methoxyacetophenone

Cat. No. B1444882
CAS RN: 1206593-23-8
M. Wt: 186.15 g/mol
InChI Key: ABYCRPRVOGSMLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2’,6’-Difluoro-3’-methoxyacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a 2’,6’-difluoro-3’-methoxyphenyl group. This structure is typical of acetophenones, which are a type of aromatic ketone.

Scientific Research Applications

Synthesis and Structural Analysis

  • 2',6'-Difluoro-3'-methoxyacetophenone and its derivatives are used in synthesis and structural studies. For instance, the stable geometry of related compounds like 2-hydroxy-4-methoxyacetophenone has been optimized using DFT/B3LYP methods, providing insights into structural parameters, thermodynamic properties, and vibrational frequencies (Arjunan et al., 2014).

Organometallic Chemistry

  • In organometallic chemistry, compounds similar to 2',6'-Difluoro-3'-methoxyacetophenone have been synthesized, demonstrating the utility of these compounds in complex chemical reactions (Mincheva et al., 1995).

Photodynamic Research

  • 2'-Methoxyacetophenone, closely related to the compound , has been studied for its potential in photodynamic research. It has been shown to be an efficient photosensitizer for cyclobutane pyrimidine dimer formation, indicating its utility in studies involving triplet states in nucleotides (Liu et al., 2015).

Supramolecular Chemistry

  • In the realm of supramolecular chemistry, compounds like 2-hydroxy-4-methoxyacetophenone have been studied for their interactions with β-cyclodextrin, contributing to our understanding of molecular complex formation (Fielding et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 3`-Methoxyacetophenone, indicates that it is considered hazardous. It can cause skin and eye irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions would likely apply to 2’,6’-Difluoro-3’-methoxyacetophenone.

properties

IUPAC Name

1-(2,6-difluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYCRPRVOGSMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Difluoro-3'-methoxyacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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